Mln 8054 O-beta-D-glucuronide is a chemical compound derived from Mln 8054, a selective small-molecule inhibitor of Aurora A kinase, which has been investigated for its potential in treating various advanced solid tumors. The compound is classified as a glucuronide, indicating that it has undergone a glucuronidation process, which is a common metabolic pathway for many drugs that enhances their solubility and excretion.
Mln 8054 O-beta-D-glucuronide is synthesized from Mln 8054 through the action of UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the parent compound. This modification classifies it under organic compounds, specifically within the benzazepines category, due to its structural features that include a benzene ring fused to an azepine structure. The chemical formula for Mln 8054 O-beta-D-glucuronide is , with a molecular weight of approximately 652.99 g/mol .
The synthesis of Mln 8054 O-beta-D-glucuronide typically involves the following steps:
Technical details indicate that the glucuronidation process enhances the water solubility of Mln 8054, facilitating its pharmacokinetic properties .
The molecular structure of Mln 8054 O-beta-D-glucuronide can be described as follows:
The structural representation can be depicted using standard chemical notation systems such as SMILES or InChI, which convey the arrangement of atoms and bonds in the molecule .
Mln 8054 O-beta-D-glucuronide primarily undergoes metabolic reactions that include:
These metabolic pathways are crucial for drug elimination and influence the pharmacokinetic profile of Mln 8054 O-beta-D-glucuronide .
Mln 8054 functions as an inhibitor of Aurora A kinase by competing with ATP for binding to the active site. This inhibition leads to:
Data from clinical trials indicate that this mechanism contributes to its potential antitumor activity .
The physical properties of Mln 8054 O-beta-D-glucuronide include:
These properties suggest that while it may have limited solubility in water, its lipophilicity could facilitate membrane permeability .
Mln 8054 O-beta-D-glucuronide has several potential applications in scientific research:
Aurora A kinase (AURKA) is a serine/threonine kinase essential for mitotic progression, governing centrosome maturation, spindle assembly, and G2/M transition. During G2/M phase, AURKA activity peaks, enabling phosphorylation of critical substrates like TPX2, PLK1, and BRCA1. This kinase localizes to centrosomes and spindle microtubules, where it recruits γ-tubulin and TACC proteins to facilitate microtubule nucleation and bipolar spindle formation [1] [4] [10]. Dysregulation of AURKA is oncogenic: overexpression or gene amplification (common at chromosome 20q13.2) induces chromosomal instability, aneuploidy, and centrosome amplification. These aberrations drive tumorigenesis in diverse malignancies, including breast, colorectal, ovarian, and hematological cancers [1] [4] [6]. AURKA’s oncogenicity is further amplified via non-mitotic pathways, such as destabilization of p53, activation of Ras/MEK/ERK signaling, and modulation of DNA repair machinery [4] [8]. TCGA data confirm AURKA overexpression in >80% of solid tumors, correlating with poor prognosis and metastatic potential [4] [6].
AURKA’s dual roles as a mitotic regulator and oncogene make it a compelling therapeutic target. Unlike tumor suppressors, AURKA is druggable via ATP-competitive inhibitors. Its overexpression in cancers creates a therapeutic window where malignant cells exhibit heightened dependency on AURKA for survival ("oncogene addiction") [1] [6]. Preclinical models demonstrate that AURKA inhibition induces mitotic defects (monopolar spindles, misaligned chromosomes), G2/M arrest, and apoptosis in tumor cells while sparing normal cells [2] [5] [10]. In hematologic malignancies like acute myeloid leukemia (AML), AURKA supports proliferation and chemoresistance, providing rationale for targeted inhibition [6] [7]. The distinct localization and functions of Aurora kinases (A vs. B/C) further enable selective targeting: Aurora B inhibition causes polyploidy and "mitotic slippage," whereas Aurora A inhibition primarily blocks mitotic entry [1] [6].
Kinase | Chromosomal Locus | Key Functions | Tumor Types with Overexpression |
---|---|---|---|
Aurora A (AURKA) | 20q13.2 | Centrosome maturation, spindle assembly, G2/M transition | Breast, ovarian, colon, pancreatic, AML [1] [4] [6] |
Aurora B (AURKB) | 17p13.1 | Chromosome condensation, kinetochore-microtubule attachment, cytokinesis | Gastric, lung, glioma, AML [6] |
Aurora C (AURKC) | 10q13 | Meiotic chromosome segregation (testis-specific) | Prostate, colorectal [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9